molecular formula C16H9ClN2O5 B370825 N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide

N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B370825
M. Wt: 344.7g/mol
InChI Key: VCRDDJQVJKGMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloro-3-nitroaniline with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects . The chromene core and nitrophenyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide stands out due to the presence of both the chloro and nitro groups on the phenyl ring. This combination imparts unique electronic and steric properties

Properties

Molecular Formula

C16H9ClN2O5

Molecular Weight

344.7g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9ClN2O5/c17-12-6-5-10(8-13(12)19(22)23)18-15(20)11-7-9-3-1-2-4-14(9)24-16(11)21/h1-8H,(H,18,20)

InChI Key

VCRDDJQVJKGMBD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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